N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Description
N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is an organic compound belonging to the triazine family Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H11N5/c1-7-3-2-4-8(5-7)14-10-13-6-12-9(11)15-10/h2-6H,1H3,(H3,11,12,13,14,15) |
InChI Key |
OHWDQSJIVZUPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 3-methylphenylamine. This reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with the amine group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the triazine ring’s chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor in the synthesis of N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine.
N-(3-methylphenyl)ammoniumdithiocarbamate: Another compound with similar structural features and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
